PEG-biotincap-ATB-BMPA

Beschreibung

BenchChem offers high-quality PEG-biotincap-ATB-BMPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PEG-biotincap-ATB-BMPA including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

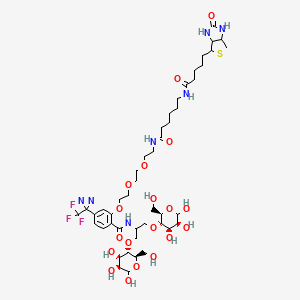

N-[1,3-bis[[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)24-9-10-26(41(65)52-25(21-72-39-29(19-57)74-42(66)37(63)35(39)61)22-73-40-30(20-58)75-43(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-44(68)54-34/h9-10,18,25,27,29-31,34-40,42-43,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68)/t25?,27?,29-,30-,31?,34?,35-,36-,37+,38+,39-,40-,42?,43?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPBPDOPZPGXFE-IUMQPKKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC5C(OC(C(C5O)O)O)CO)COC6C(OC(C(C6O)O)O)CO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(CO[C@@H]5[C@H](OC([C@H]([C@H]5O)O)O)CO)CO[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H70F3N7O19S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747151 |

Source

|

| Record name | PUBCHEM_71314004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1114.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207971-25-3 |

Source

|

| Record name | PUBCHEM_71314004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: The Multifunctional Chemical Probe PEG-biotin-cap-ATB-BMPA

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature and database search, we have been unable to identify specific public-domain information for a chemical probe with the exact nomenclature "PEG-biotin-cap-ATB-BMPA." The component "ATB" (aminothiobutyrate) as a cleavable linker does not correspond to a commonly described moiety in readily available scientific literature or commercial catalogs. It is possible that "ATB" represents a proprietary or less common chemical entity, or a specific structural variant not broadly indexed.

Therefore, to provide a valuable and scientifically grounded technical guide, we will proceed by detailing a closely related and functionally analogous chemical probe. This guide will be based on a well-established linker chemistry that aligns with the inferred purpose of the requested molecule. We will construct this guide around a disulfide-based cleavable linker , a widely used and well-characterized technology in chemical proteomics. This disulfide linker serves the same functional purpose as a hypothetical "ATB" cleavable linker would: enabling the release of captured proteins after affinity purification.

This in-depth guide will provide the foundational knowledge, protocols, and mechanistic understanding applicable to a broad class of trifunctional chemical probes used in state-of-the-art chemical proteomics and drug discovery.

An In-Depth Technical Guide to a Trifunctional Chemo-Proteomic Probe: PEG-Biotin-Cap-S-S-BMPA

This guide provides a comprehensive overview of a state-of-the-art trifunctional chemical probe designed for the identification and characterization of protein-ligand interactions. We will dissect the architecture, mechanism, and application of a probe composed of Polyethylene Glycol (PEG), Biotin, a Caproyl spacer, a cleavable disulfide bond (S-S), and the photo-crosslinker 4-benzoyl-L-phenylalanine (BMPA).

Molecular Architecture and the Rationale Behind Its Design

The efficacy of a chemical probe is dictated by the synergistic function of its constituent parts. The modular design of PEG-Biotin-Cap-S-S-BMPA allows for a sequential and controlled workflow in identifying protein targets.

-

BMPA (4-benzoyl-L-phenylalanine): The "Hook" for Covalent Capture. BMPA is a photo-activatable amino acid that, upon exposure to UV light (typically ~365 nm), forms a reactive triplet state. This excited state can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a stable covalent bond between the probe and an interacting protein. This transforms a transient, non-covalent interaction into a permanent one, effectively "trapping" the target protein. The choice of BMPA is advantageous due to its relatively small size and its ability to be incorporated into ligands without drastically altering their binding properties.

-

The Linker System: Bridging Functionality.

-

PEG (Polyethylene Glycol): Enhancing Solubility and Reducing Non-Specific Binding. The PEG linker is a hydrophilic polymer that imparts several beneficial properties to the probe. It increases the overall water solubility of the molecule, which is often a challenge with hydrophobic small molecule ligands. Furthermore, the PEG chain can reduce non-specific binding of the probe to proteins and other cellular components, thereby improving the signal-to-noise ratio in subsequent enrichment steps.

-

Caproyl (cap) Spacer: Providing Steric Flexibility. The caproyl group, a six-carbon aliphatic chain, acts as a spacer arm. This spacer provides rotational flexibility and extends the reach of the BMPA and biotin moieties, minimizing steric hindrance and allowing for more efficient crosslinking and subsequent capture.

-

-

The Cleavable Linker (Disulfide Bond, S-S): The Key to Target Release. The disulfide bond is a chemically cleavable linker that is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This cleavability is the cornerstone of the probe's utility in proteomics. After the biotinylated probe has been used to capture the cross-linked protein on a streptavidin resin, the disulfide bond can be broken to release the protein for downstream analysis, leaving the biotin tag and the bulk of the probe behind. This selective elution is critical for reducing background and identifying the true protein targets.

-

Biotin: The High-Affinity Handle for Enrichment. Biotin is a vitamin that exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). By incorporating a biotin tag, the entire probe-protein complex can be efficiently captured and purified from a complex cellular lysate using streptavidin-coated beads.

The overall design of this probe allows for a powerful workflow: specific covalent capture of interacting proteins in their native environment, followed by highly selective enrichment, and finally, a clean release of the target proteins for identification by mass spectrometry.

Mechanism of Action: A Step-by-Step Walkthrough

The application of PEG-Biotin-Cap-S-S-BMPA in a typical chemical proteomics experiment follows a logical sequence of events:

-

Incubation and Binding: The probe, often attached to a ligand of interest, is incubated with a biological sample (e.g., cell lysate, purified proteins). The ligand directs the probe to its specific protein targets.

-

Photo-Crosslinking: The sample is irradiated with UV light at approximately 365 nm. The BMPA moiety is activated and forms a covalent bond with the target protein.

-

Lysis and Solubilization (for in-cell experiments): If the crosslinking was performed in living cells, the cells are lysed to release the proteins.

-

Affinity Purification: The lysate is incubated with streptavidin-coated beads. The biotin tag on the probe binds to the streptavidin, immobilizing the probe-protein complex on the beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The captured proteins are released from the beads by incubating with a reducing agent (e.g., DTT), which cleaves the disulfide bond in the linker.

-

Downstream Analysis: The eluted proteins are then identified and characterized, typically by mass spectrometry.

Experimental Protocols

General Considerations

-

Probe Concentration: The optimal concentration of the probe should be determined empirically and is typically in the low micromolar to nanomolar range, depending on the affinity of the ligand for its target.

-

UV Irradiation: The time and intensity of UV irradiation should be optimized to maximize crosslinking efficiency while minimizing protein damage. A typical starting point is 15-30 minutes on ice.

-

Controls: Appropriate controls are essential for data interpretation. These include:

-

A "no UV" control to identify proteins that bind non-covalently to the probe or beads.

-

A competition experiment where the biological sample is pre-incubated with an excess of the unlabeled ligand to demonstrate the specificity of the probe's interaction.

-

Step-by-Step Protocol for In-Vitro Photo-Affinity Labeling and Enrichment

-

Preparation of the Protein Sample:

-

Prepare a solution of the purified protein or protein complex in a suitable buffer (e.g., PBS, HEPES).

-

-

Incubation with the Probe:

-

Add the PEG-Biotin-Cap-S-S-BMPA probe to the protein solution to the desired final concentration.

-

Incubate for 30-60 minutes at 4°C to allow for binding.

-

-

UV Crosslinking:

-

Place the sample on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.

-

-

Enrichment of Cross-linked Proteins:

-

Add streptavidin-coated magnetic beads to the sample and incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.

-

-

Elution of Captured Proteins:

-

Resuspend the beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT in 50 mM Tris-HCl, pH 8.0).

-

Incubate at 37°C for 30-60 minutes to cleave the disulfide bond.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins can be precipitated (e.g., with acetone) and then subjected to in-solution tryptic digestion for bottom-up proteomic analysis.

-

Data Presentation

| Parameter | Recommended Range | Purpose |

| Probe Concentration | 10 nM - 10 µM | To saturate the target protein binding sites without causing non-specific effects. |

| UV Wavelength | ~365 nm | To specifically activate the BMPA moiety. |

| UV Irradiation Time | 15 - 60 minutes | To achieve sufficient crosslinking without excessive protein damage. |

| Streptavidin Bead Volume | 20 - 50 µL of slurry per mg of total protein | To ensure sufficient capacity for capturing all biotinylated complexes. |

| Reducing Agent (Elution) | 10 - 50 mM DTT or TCEP | To efficiently cleave the disulfide bond for protein release. |

Visualizations

Molecular Architecture of the Probe

Caption: Modular components of the trifunctional chemical probe.

Experimental Workflow

Caption: Key steps in a chemical proteomics experiment using the probe.

Conclusion

The PEG-Biotin-Cap-S-S-BMPA probe represents a powerful and versatile tool in the arsenal of chemical biologists and drug discovery scientists. Its modular design, incorporating a photo-crosslinker, a cleavable linker, and a high-affinity tag, enables the robust and specific identification of protein-ligand interactions. A thorough understanding of the function of each component and the rationale behind the experimental workflow is paramount to the successful application of this technology for unraveling complex biological systems. While the specific "ATB" linker remains to be fully characterized in the public domain, the principles and protocols outlined in this guide for a disulfide-based analogue provide a solid foundation for researchers working with this class of advanced chemical probes.

References

-

On Photo-Affinity Labeling

-

Dormán, G., & Prestwich, G. D. (2000). Benzophenone Photophores in Biochemistry. American Chemical Society. [Link]

-

-

On Cleavable Linkers in Proteomics

-

Yang, Y., et al. (2012). A new cleavable linker for enriching and identifying cross-linked peptides by mass spectrometry. Analytical and Bioanalytical Chemistry, 404(1), 173-182. [Link]

-

-

On Biotin-Streptavidin Interaction

-

Laitinen, O. H., et al. (2007). Biotin-binding proteins: structures, properties and applications in biotechnology. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1774(1), 30-47. [Link]

-

-

On PEGylation in Bioconjugation

-

Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Link]

-

Deconstructing the Architecture: A Component-by-Component Analysis

An In-depth Technical Guide to the Mechanism and Application of PEG-biotin-cap-ATB-BMPA

This guide provides a detailed exploration of the multi-functional chemical probe, PEG-biotin-cap-ATB-BMPA. Designed for advanced applications in chemical biology, proteomics, and drug development, this molecule facilitates a sophisticated, multi-step strategy for labeling, crosslinking, and capturing protein complexes. We will dissect the role of each component, elucidate the integrated mechanism of action, and provide field-proven protocols for its application.

The power of PEG-biotin-cap-ATB-BMPA lies in its modular design, where each component serves a distinct and critical function. Understanding these individual roles is paramount to appreciating the molecule's synergistic capabilities.

-

PEG (Polyethylene Glycol): The Biocompatibility Enhancer PEGylation, the process of attaching PEG chains, is a cornerstone of modern bioconjugation.[1] Its primary roles are to enhance the solubility and stability of the entire probe and any molecule it's conjugated to.[1][2] By creating a hydrophilic shield, PEG reduces aggregation, minimizes non-specific binding, and can protect conjugated proteins from proteolytic degradation.[3][4] This modification often extends the in-vivo circulatory half-life of therapeutic molecules by shielding them from the host's immune system.[2]

-

Biotin: The High-Affinity Capture Tag Biotin (Vitamin B7) serves as a robust affinity handle.[5] It forms one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin (KD ~ 10-15 M).[6][7] This interaction is exploited for the highly efficient enrichment and purification of labeled molecules from complex mixtures like cell lysates.[8][9] Once a biological target is covalently linked to the probe, the biotin moiety allows for its selective capture on streptavidin-coated beads or surfaces.

-

Cap (Caproyl): The Spacer Arm The caproyl group is a six-carbon aliphatic chain that acts as a spacer.[10][11] In complex bioconjugation reagents, spacers are crucial for providing spatial separation between different functional moieties.[12][13] This separation minimizes steric hindrance, ensuring that the various reactive groups can efficiently access their targets without interfering with each other or with the biological interactions under investigation.[11]

-

ATB (Aryl Azide-TAMRA-Biotin): The Photo-activated, Fluorescent Crosslinking Module While not a standard commercial entity, "ATB" logically represents a custom module combining three key features. In this context, we interpret it as containing:

-

Aryl Azide (A): A photo-activatable crosslinking group.[6] Aryl azides are chemically inert in the dark but, upon exposure to UV light (typically 254-365 nm), they form a highly reactive nitrene intermediate.[14] This intermediate can then form a covalent bond with a wide range of chemical groups in close proximity, making it ideal for capturing transient or weak protein-protein interactions.[14][15]

-

TAMRA (T): A commonly used rhodamine-based fluorophore (tetramethylrhodamine). It provides a means of visualizing and quantifying the labeled molecules via fluorescence microscopy or flow cytometry.[16][17] TAMRA-azide constructs are frequently used to fluorescently tag molecules via "click chemistry" or other conjugation methods.[18]

-

Biotin (B): A secondary affinity tag. The inclusion of a second biotin molecule in this module could serve several purposes, such as increasing the avidity of binding to streptavidin or enabling more complex, multi-step purification strategies.

-

-

BMPA (N-succinimidyl 3-maleimidopropionate): The Heterobifunctional Linker This component is a classic heterobifunctional crosslinker, featuring two distinct reactive groups that target different amino acid residues. This allows for a controlled, sequential conjugation process.[10][19]

-

N-hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH₂), found at the N-terminus of proteins and on the side chain of lysine residues, to form stable amide bonds.[18][20]

-

Maleimide: This group exhibits high reactivity towards sulfhydryl (thiol) groups (-SH), primarily found on cysteine residues, forming a stable thioether bond.[13]

-

The Integrated Mechanism of Action: A Multi-Step "Capture and Interrogate" Strategy

PEG-biotin-cap-ATB-BMPA is designed for a sequential, multi-step experimental workflow to identify and characterize protein interaction networks. The strategy leverages the distinct reactivities of its functional groups, allowing a researcher to first "bait" a protein of interest, then "capture" its interaction partners, and finally "purify and detect" the resulting complex.

The overall mechanism can be broken down into three phases:

Phase 1: Sequential Protein Labeling (The "Bait and Hook" Setup) This phase uses the two distinct thermochemical reactive groups of the BMPA moiety in a controlled, pH-dependent manner.

-

Amine-Reactive Conjugation: The NHS ester end of the molecule is first reacted with a purified "bait" protein (Protein A) at a slightly alkaline pH (8.3-8.5). At this pH, primary amines are deprotonated and highly nucleophilic, readily attacking the NHS ester to form a stable amide bond. The maleimide group remains largely unreactive.

-

Thiol-Reactive Conjugation: The resulting "Bait Protein-Probe" conjugate is then introduced to a system containing a known or suspected interaction partner (Protein B), which has an accessible cysteine residue. By adjusting the pH to a neutral range (6.5-7.5), the maleimide group on the probe is selectively reacted with the thiol group on Protein B, forming a stable thioether linkage.[10]

Phase 2: Photo-activated Crosslinking (Capturing Transient Interactions) With Proteins A and B now covalently linked via the probe, this complex is allowed to interact within a more complex biological environment (e.g., cell lysate, in vivo).

-

Interaction: The A-B complex may interact transiently with other proteins (Protein C, D, etc.), nucleic acids, or other biomolecules.

-

UV Activation: The system is irradiated with UV light. This activates the aryl azide group in the ATB module, generating a highly reactive nitrene.[14]

-

Covalent Capture: The nitrene rapidly and non-selectively reacts with any nearby molecule, forming a new covalent bond. This permanently "freezes" the transient interaction, covalently linking the interacting partner (Protein C) to the probe.

Phase 3: Affinity Purification and Detection (Isolation and Analysis) The final step is to isolate and identify the components of the crosslinked complex.

-

Lysis and Solubilization: The cells or tissue are lysed to release the protein complexes.

-

Biotin-Streptavidin Affinity Purification: The lysate is incubated with streptavidin-coated magnetic beads or resin.[8] The biotin tag(s) on the probe bind with high affinity, capturing the entire crosslinked complex (Probe-A-B-C) and separating it from all other molecules in the lysate.

-

Elution and Analysis: The captured complexes are washed and then eluted from the beads.

-

Detection & Identification: The presence of the complex can be confirmed by fluorescence (due to the TAMRA tag). The identity of the captured proteins (A, B, and the unknown partner C) is typically determined by SDS-PAGE followed by mass spectrometry.

This entire workflow is visualized in the diagram below.

Visualization of Mechanisms and Workflows

Diagram 1: Chemical Reactivity of Functional Groups

This diagram illustrates the core chemical reactions enabling the probe's function.

Caption: Core chemical reactions of the NHS-ester, maleimide, and aryl azide moieties.

Diagram 2: Experimental Workflow

This diagram outlines the complete experimental process from labeling to analysis.

Caption: A comprehensive, multi-step experimental workflow using the probe.

Quantitative Data & Experimental Protocols

Success with this advanced probe requires careful control of reaction conditions. The following tables and protocols provide the necessary details for robust and reproducible results.

Table 1: Reaction Condition Summary

| Parameter | NHS Ester Reaction | Maleimide Reaction | Photo-Crosslinking |

| Target Group | Primary Amines (-NH₂) | Sulfhydryls (-SH) | Proximal C-H, N-H bonds |

| Optimal pH | 8.3 - 8.5 | 6.5 - 7.5[10] | 7.0 - 8.0 |

| Temperature | 4°C to Room Temp | Room Temperature | 4°C (on ice) |

| Typical Duration | 30 min - 2 hours | 1 - 2 hours | 5 - 15 min |

| Common Buffers | Bicarbonate, Borate | Phosphate (PBS), HEPES | HEPES, PBS |

| Incompatible Reagents | Amine-containing (Tris) | Thiol-containing (DTT) | - |

Protocol 1: Two-Step Labeling of Proteins A and B

This protocol describes the sequential conjugation of the probe to a primary amine on Protein A and a thiol on Protein B.

-

Preparation of Protein A:

-

Dialyze Protein A against 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Adjust the concentration of Protein A to 1-5 mg/mL.

-

-

NHS Ester Reaction:

-

Prepare a 10 mM stock solution of the PEG-biotin-cap-ATB-BMPA probe in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the probe stock solution to the Protein A solution.

-

Incubate for 1 hour at room temperature with gentle stirring.

-

Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

-

-

Purification of Probe-Protein A Conjugate:

-

Remove excess, unreacted probe using a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.2.

-

-

Preparation of Protein B:

-

Ensure Protein B is in a thiol-free buffer (e.g., PBS, pH 7.2).

-

If cysteine residues are oxidized, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP via a desalting column.

-

-

Maleimide Reaction:

-

Combine the purified Probe-Protein A conjugate with Protein B at a 1:1 molar ratio.

-

Incubate for 2 hours at room temperature. The reaction is now complete, yielding the Probe-A-B complex.

-

Protocol 2: Photo-Crosslinking and Affinity Purification

This protocol details the capture of interacting partners and subsequent isolation.

-

Interaction and Crosslinking:

-

Add the Probe-A-B complex to a cell lysate or other biological sample. Incubate for 1 hour at 4°C to allow for protein interactions.

-

Transfer the sample to a petri dish and place on ice.

-

Irradiate with a UV lamp (e.g., 365 nm) for 5-15 minutes.[14] Note: Perform this step in a controlled environment to avoid protein damage.

-

-

Preparation of Streptavidin Beads:

-

Wash streptavidin-conjugated magnetic beads three times with a suitable lysis/wash buffer (e.g., RIPA buffer without DTT).

-

-

Affinity Capture:

-

Add the UV-irradiated lysate to the prepared streptavidin beads.

-

Incubate for 1-2 hours at 4°C on a rotator to allow for binding.

-

-

Washing:

-

Place the tube on a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

-

Alternatively, for mass spectrometry, perform on-bead digestion with trypsin.[2]

-

-

Analysis:

-

Run the eluate on an SDS-PAGE gel.

-

Visualize the TAMRA-labeled proteins using a fluorescence gel scanner.

-

Excise the protein bands of interest and submit for identification by mass spectrometry.

-

Conclusion: A Tool for Advanced Discovery

The PEG-biotin-cap-ATB-BMPA probe is a sophisticated tool for elucidating complex and transient biological interactions. Its multi-functional design enables a logical and powerful workflow that combines targeted labeling, covalent capture of interaction partners, and highly specific purification. By understanding the chemistry of each component and carefully controlling the experimental conditions, researchers can leverage this technology to map protein networks with high precision, offering profound insights into cellular function, disease mechanisms, and novel drug targets.

References

-

Primetech LLC. (n.d.). An amine-to-thiol crosslinker with medium-length aliphatic spacer arm. Retrieved from [Link]

-

Kim, S., Doukmak, E. J., Flax, R. G., & Steinhardt, R. (2022). Workflow for affinity purification and proteomic analysis. ResearchGate. Retrieved from [Link]

- Joubert, N., Beck, A., Dumontet, C., & Denevault-Sabourin, C. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3543.

- Cravatt, B. F., Wright, A. T., & Sieber, S. A. (2013). Development of clickable active site-directed photoaffinity probes for γ-secretase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875–4879.

- Zhang, Y., et al. (2022). Benchmarking and Automating the Biotinylation Proteomics Workflow. Journal of Proteome Research, 21(3), 776–785.

- Popik, V. V., et al. (2014). Sequential “Click” – “Photo-Click” Cross-Linker for Catalyst-Free Ligation of Azide-Tagged Substrates. The Journal of Organic Chemistry, 79(6), 2543–2551.

- Yu, C., et al. (2019). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry, 91(21), 13894–13901.

- Hyldgaard, M., et al. (2012). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS ONE, 7(9), e44784.

- Roy, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.

- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127.

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000–1008.

- De, S., & Kodadek, T. (2019). Photoactivated Bioconjugation Between ortho-Azidophenols and Anilines: A Facile Approach to Biomolecular Photopatterning.

- O'Reilly, F. J., & Rappsilber, J. (2021). Anatomy of a crosslinker. Current Opinion in Chemical Biology, 60, 39-46.

- ChemRxiv. (2020). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. [Preprint].

- Galli, A., et al. (2020). Optimized Automated Workflow for BioID Improves Reproducibility and Identification of Protein–Protein Interactions. Journal of Proteome Research, 19(9), 3763–3776.

- Hyldgaard, M., et al. (2012). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLoS ONE, 7(9), e44784.

-

Abberior. (n.d.). Recommended labeling protocols. Retrieved from [Link]

- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127.

- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry: methods and applications in structural, molecular and systems biology. Nature Structural & Molecular Biology, 25(11), 1000–1008.

- De, S., & Kodadek, T. (2019). Photoactivated Bioconjugation Between ortho-Azidophenols and Anilines: A Facile Approach to Biomolecular Photopatterning.

- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127.

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.

- O'Reilly, F. J., & Rappsilber, J. (2021). Anatomy of a crosslinker. Current Opinion in Chemical Biology, 60, 39-46.

- ChemRxiv. (2020). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. [Preprint].

-

PubChem. (n.d.). Biotin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. abberior.rocks [abberior.rocks]

- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. An amine-to-thiol crosslinker with medium-length aliphatic spacer arm [buyolig.com]

- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. Crosslinkers Selection Guide [sigmaaldrich.com]

- 11. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. lumiprobe.com [lumiprobe.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. biotium.com [biotium.com]

- 20. interchim.fr [interchim.fr]

An In-Depth Technical Guide to ATB-BMPA Reactive Group Chemistry for Bioconjugation

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: Decoding "ATB-BMPA" in Modern Bioconjugation

In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount. The term "ATB-BMPA" refers to a reactive pairing used to form a covalent bond, typically for creating linkers in complex biomolecules like antibody-drug conjugates (ADCs). While "BMPA" is well-defined as 4-(Bromomethyl)phenylacetic acid , the acronym "ATB" is not a universally recognized standard. Within the context of bioconjugation chemistry, "ATB" most logically represents a molecule containing a primary amine functional group, with the "TB" component possibly alluding to a tert-butyl protecting group strategy, often employed to manage reactivity in multi-step syntheses.

This guide, therefore, focuses on the core reactive chemistry between a primary amine (herein represented as the reactive moiety of "ATB") and 4-(Bromomethyl)phenylacetic acid (BMPA). This reaction forms a stable secondary amine linkage and provides a versatile platform for further molecular elaboration, leveraging the unreacted carboxylic acid of the BMPA molecule. We will explore the underlying mechanism, provide practical experimental guidance, and discuss the critical aspects of characterization and troubleshooting.

The Core Reaction: N-Alkylation of a Primary Amine with a Benzyl Bromide

The fundamental chemistry of the ATB-BMPA coupling is a nucleophilic substitution reaction, specifically, the N-alkylation of a primary amine.[1] The primary amine of the "ATB" molecule acts as a nucleophile, attacking the electrophilic carbon of the benzyl bromide in BMPA. This results in the formation of a stable carbon-nitrogen bond and the displacement of the bromide ion.

This reaction is favored due to the good nucleophilicity of primary amines and the reactivity of benzyl bromides as alkylating agents. The presence of a base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Caption: Reaction mechanism of ATB-BMPA conjugation.

Experimental Protocol: A Self-Validating System for ATB-BMPA Conjugation

The following protocol outlines a general procedure for the synthesis of an ATB-BMPA conjugate. It is designed to be a self-validating system by incorporating in-process controls and characterization steps. For this protocol, we will consider a model "ATB" molecule: N-Boc-1,4-diaminobutane, a common building block in linker synthesis.

Materials and Reagents:

-

N-Boc-1,4-diaminobutane ("ATB")

-

4-(Bromomethyl)phenylacetic acid (BMPA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Deionized water

Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DIPEA (2.5 eq) to the solution. DIPEA acts as a non-nucleophilic organic base to neutralize the HBr byproduct without competing in the alkylation reaction.

-

In a separate flask, dissolve 4-(bromomethyl)phenylacetic acid (1.1 eq) in a minimal amount of anhydrous DMF.

-

-

Reaction Execution:

-

Slowly add the BMPA solution to the stirred solution of N-Boc-1,4-diaminobutane and DIPEA at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-Boc-protected ATB-BMPA conjugate.[3]

-

Key Reaction Parameters Summary

| Parameter | Recommended Value/Range | Rationale |

| Stoichiometry (ATB:BMPA) | 1 : 1.1 | A slight excess of the alkylating agent (BMPA) can help drive the reaction to completion. |

| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic, sterically hindered base is preferred to prevent its own alkylation.[4] |

| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions. |

| Temperature | Room Temperature to 50 °C | The reaction generally proceeds well at room temperature. Gentle heating can increase the rate if necessary. |

| Reaction Time | 4 - 12 hours | Monitor by TLC or HPLC to determine completion. |

Characterization of the ATB-BMPA Conjugate: An Analytical Workflow

Thorough characterization is essential to confirm the identity and purity of the synthesized ATB-BMPA conjugate.

Caption: Analytical workflow for ATB-BMPA conjugate characterization.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to monitor the progress of the reaction.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired ATB-BMPA conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the formation of the new C-N bond and the presence of all expected functional groups.[5]

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Formation | Inactive reagents, insufficient base, or low reaction temperature. | Ensure reagents are pure and dry. Use a sufficient excess of base. Gently heat the reaction mixture. |

| Presence of Side Products | Over-alkylation of the primary amine to form a tertiary amine.[2] | Use a larger excess of the primary amine ("ATB") to favor mono-alkylation. |

| Difficult Purification | Similar polarity of starting materials and product. | Optimize the mobile phase for column chromatography. Consider reverse-phase HPLC for more challenging separations. |

The Versatility of the ATB-BMPA Linker in Drug Development

The synthesized ATB-BMPA conjugate is a bifunctional linker. The secondary amine formed is stable under most physiological conditions. The carboxylic acid of the BMPA moiety can be activated (e.g., using DCC or EDC coupling agents) to form an amide bond with another amine-containing molecule, such as a cytotoxic drug.[6] If a protecting group like Boc was used on the "ATB" component, it can be removed under acidic conditions to reveal a primary amine for conjugation to a targeting moiety like an antibody.[7][8] This orthogonality of reactive handles makes the ATB-BMPA system a valuable tool in the construction of complex bioconjugates.

References

-

Amine alkylation. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (2024). Royal Society of Chemistry.

- Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1369–1377.

- Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (n.d.).

-

Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023).

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

- Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (n.d.). JACS Au.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

- Process for preparing benzylated amines. (n.d.).

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.).

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

- Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.).

- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal.

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). ScienceDirect.

- New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. (n.d.). Journal of the American Chemical Society.

-

benzylaniline. (n.d.). Organic Syntheses Procedure. [Link]

-

Highly Efficient, Base-Catalyzed Alkylation Reactions. (2023, September 7). ChemistryViews. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP1838658A1 - Process for preparing benzylated amines - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Aqueous Solubility of PEG-biotin-cap-ATB-BMPA

Foreword: Navigating the Complexities of Advanced Bioconjugation Reagents

In the landscape of modern drug development and proteomics, researchers are increasingly reliant on multifunctional reagents to achieve site-specific labeling, targeted delivery, and intricate molecular assemblies. The compound PEG-biotin-cap-ATB-BMPA is a quintessential example of such a reagent, engineered with distinct functional domains for PEGylation, biotin-based detection or capture, a photo-activatable crosslinker, and a maleimide group for thiol-specific conjugation. However, this functional complexity presents a significant practical challenge: solubilization. Achieving a stable, monomeric solution in aqueous buffers is the critical first step for any successful bioconjugation strategy. This guide provides a deep, mechanistically-grounded exploration of the factors governing the solubility of this compound, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Deconstructing the Molecular Architecture: A Sum of Parts

The aqueous solubility of PEG-biotin-cap-ATB-BMPA is not a monolithic property but rather a dynamic interplay between its constituent moieties. Understanding the contribution of each component is fundamental to predicting and controlling its behavior in solution.

-

Polyethylene Glycol (PEG) Core: The PEG backbone is the primary driver of aqueous solubility. As a flexible, hydrophilic polymer, it coordinates with water molecules, forming a hydration shell that shields the more hydrophobic components of the molecule.[1][2] The length of the PEG chain is directly proportional to its solubilizing effect; longer PEG chains will more effectively counteract the insolubility of the attached functional groups.[3]

-

Biotin Moiety: Biotin, while essential for its high-affinity interaction with avidin and streptavidin, is a small and relatively hydrophobic molecule.[4] Its limited solubility in neutral aqueous buffers can contribute to aggregation, particularly at high concentrations.[5]

-

Caproate (cap) Spacer: The six-carbon caproate linker provides spatial separation between the biotin and the rest of the construct. Its aliphatic nature imparts significant hydrophobicity, further challenging aqueous dissolution. Data on similar molecules like hydroxyprogesterone caproate confirm that caproate derivatives are sparingly soluble in aqueous systems.[6]

-

4-azido-2,3,5,6-tetrafluorobenzyl (ATB) Group: This photo-reactive crosslinker is perhaps the most significant contributor to the molecule's hydrophobicity. The perfluorinated aromatic ring is highly nonpolar. Technical data for the parent compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, and its derivatives consistently recommend the use of organic solvents like DMSO for creating stock solutions.[7][8]

-

N-β-maleimidopropionic acid (BMPA) Terminus: This moiety presents a dual nature. The maleimide group is reactive towards sulfhydryls, but it is also susceptible to hydrolysis, especially at pH values above 7.5.[9] The propionic acid portion contains a terminal carboxyl group. At pH values above its pKa (~3-4), this group will be deprotonated, conferring a negative charge that aids in solubility. The hydrazide version of this linker is noted to be water-soluble, and the carboxylate form will behave similarly above its pKa.[10]

The diagram below illustrates the opposing physicochemical contributions of each component to the molecule's overall solubility profile.

Caption: Balance of hydrophilic and hydrophobic forces within the molecule.

Key Factors Governing Aqueous Solubility

Successful solubilization requires careful control over the solution environment. The extrinsic factors of pH, buffer composition, co-solvents, and temperature are critical levers for the researcher.

| Parameter | Impact on Solubility & Stability | Scientific Rationale & Recommendations |

| pH | High Impact: Directly influences the charge of the BMPA carboxylate and the stability of the maleimide ring. | Optimal Range: pH 6.5 - 7.5. Below pH 6.5, protonation of the carboxylate reduces its solubilizing effect. Above pH 7.5, the rate of maleimide ring hydrolysis increases significantly, rendering the reagent inactive for thiol conjugation.[9][11] This pH range represents a critical compromise between solubility and reactivity. |

| Buffer Choice | Moderate Impact: Buffer species can interact with the reagent. | Use non-nucleophilic buffers. Recommended: Phosphate-Buffered Saline (PBS), HEPES. Avoid: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol), which will react with the maleimide group. |

| Co-solvents | High Impact: Often necessary for initial dissolution of the dry compound. | Due to the hydrophobic ATB and biotin moieties, direct dissolution in aqueous buffer is often impossible. Recommended: Prepare a concentrated stock solution (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO or DMF .[12] The final concentration of the organic solvent in the reaction buffer should be minimized, ideally <10% (v/v) , to prevent adverse effects on protein structure and function.[12] |

| Concentration | High Impact: The amphiphilic nature can lead to aggregation and micelle formation at high concentrations. | Work with the lowest effective concentration possible for your application. If high concentrations are needed, solubility may be enhanced by including non-ionic detergents or adjusting PEG length in the reagent design. |

| Temperature | Moderate Impact: Affects dissolution rate and stability. | Dissolution can be aided by gentle warming (e.g., to 37°C). However, prolonged exposure to elevated temperatures can accelerate maleimide hydrolysis. Store stock solutions at -20°C or -80°C. Aqueous working solutions should be prepared fresh and used promptly.[13] |

Validated Protocols for Solubilization

Trustworthy protocols must be self-validating. The following workflow incorporates best practices to ensure the reagent is not only dissolved but also remains active and monomeric.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is the mandatory first step for dissolving the lyophilized powder.

-

Equilibration: Allow the vial of dry PEG-biotin-cap-ATB-BMPA to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound, which can compromise the moisture-sensitive maleimide group.[14]

-

Solvent Addition: Add the required volume of anhydrous, high-purity DMSO (or DMF) to the vial to achieve a desired stock concentration (e.g., 10 mM).

-

Dissolution: Mix thoroughly by vortexing for 1-2 minutes. If necessary, gently warm the vial to 30-37°C to aid dissolution. Visually inspect the solution to ensure no particulate matter remains. The solution should be clear.

-

Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes. Store desiccated at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the critical step of diluting the organic stock into your aqueous reaction buffer.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., 1x PBS, pH 7.2). Ensure the buffer is filtered and degassed to remove oxygen, which can promote thiol oxidation.

-

Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise. Adding the stock solution slowly to a rapidly mixing buffer is crucial to prevent the reagent from precipitating out of solution as it crosses the solvent interface.

-

Final Inspection: Once the addition is complete, continue mixing for another minute. Inspect the solution for any signs of turbidity or precipitation. A clear solution indicates successful solubilization.

-

Immediate Use: Use the freshly prepared aqueous working solution immediately for your conjugation reaction to maximize the activity of the maleimide group. Do not store aqueous solutions of this reagent.

The following workflow diagram summarizes the validated solubilization process.

Sources

- 1. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochempeg.com [biochempeg.com]

- 3. biochempeg.com [biochempeg.com]

- 4. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Thermo Scientific BMPH (N- -maleimidopropionic acid hydrazide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanocs.net [nanocs.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Deconstructing Complexity: A Technical Guide to the Molecular Weight of a Multifunctional Bioconjugation Reagent: PEG-biotin-cap-ATB-BMPA

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, precision and a thorough understanding of the tools employed are paramount. This guide provides a detailed analysis of the molecular weight of a sophisticated, custom-designed heterobifunctional crosslinking reagent, designated as PEG-biotin-cap-ATB-BMPA. As a Senior Application Scientist, my objective is to not only provide a numerical value but to elucidate the rationale behind its determination, grounded in the principles of organic chemistry and the practicalities of bioconjugation strategies.

The nomenclature "PEG-biotin-cap-ATB-BMPA" suggests a complex molecule with a polyethylene glycol (PEG) backbone, functionalized at its termini with a biotin moiety for affinity applications, a caproyl spacer, a photo-activatable crosslinker (ATB), and a sulfhydryl-reactive crosslinker (BMPA). The inherent variability of the PEG chain length means the molecular weight is not a single value but rather a function of the number of ethylene glycol repeating units.

Unveiling the Architecture: A Proposed Structure

Given the non-standard nomenclature, a chemically plausible structure must be postulated to proceed with a molecular weight calculation. A common and efficient synthetic strategy for such multi-functional linkers involves a linear PEG polymer with distinct functionalities at each end. One terminus is dedicated to the biotin-caproyl group, while the other incorporates the dual crosslinking moieties. A branched structure at the second terminus, for instance, utilizing a lysine residue, provides a practical means to attach both the ATB and BMPA groups.

The proposed assembly is as follows:

-

Terminus A: Biotin is connected to a 6-aminocaproic acid ("cap") linker via an amide bond. This assembly is then conjugated to one end of the PEG chain, also through an amide bond. The caproyl spacer serves to mitigate potential steric hindrance between the biotin and the PEG chain, ensuring accessibility for avidin or streptavidin binding.

-

Polyethylene Glycol (PEG) Core: A linear PEG chain of 'n' repeating ethylene glycol units forms the central scaffold, providing solubility and flexibility to the entire molecule.

-

Terminus B: The other end of the PEG chain is linked to the α-amino group of a lysine residue via an amide bond. The two amino groups of the lysine side chain (ε-amino) and the terminal amine are then used to conjugate the ATB and BMPA moieties through amide bonds. This creates a branched terminus with two distinct reactive functionalities.

This proposed structure is depicted in the following logical diagram:

Calculating the Molecular Weight: A Component-Based Approach

The total molecular weight is the sum of the constituent parts minus the mass of water molecules eliminated during the formation of amide bonds.

Component Molecular Weights

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |

| Polyethylene Glycol (PEG) | H(OCH₂CH₂)nOH | 44.05n + 18.02 | [1] |

| Biotin | C₁₀H₁₆N₂O₃S | 244.31 | [2][3] |

| 6-Aminocaproic Acid (cap) | C₆H₁₃NO₂ | 131.17 | |

| 4-(1-azido-2,2,2-trifluoroethyl)benzoic acid (ATB precursor) | C₉H₅F₃N₂O₂ | 230.15 | [4] |

| 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid (BMPA precursor) | C₁₂H₁₅NO₄ | 237.25 | |

| Lysine | C₆H₁₄N₂O₂ | 146.19 | |

| Water (lost per amide bond) | H₂O | 18.02 |

Step-by-Step Calculation

-

Biotin-cap Linkage: An amide bond is formed between the carboxylic acid of biotin and the amine of 6-aminocaproic acid.

-

MW(Biotin) + MW(cap) - MW(H₂O)

-

244.31 + 131.17 - 18.02 = 357.46 g/mol

-

-

Attachment to PEG: The biotin-cap unit is attached to one end of an amino-terminated PEG. We will assume a diamino-PEG for this structure. The molecular weight of a diamino-PEG is 44.05n + 36.07.

-

MW(Biotin-cap) + MW(diamino-PEG) - MW(H₂O)

-

357.46 + (44.05n + 36.07) - 18.02 = 44.05n + 375.51 g/mol

-

-

Attachment of Lysine Linker: The other end of the diamino-PEG is linked to the carboxylic acid of lysine.

-

MW(Biotin-cap-PEG) + MW(Lysine) - MW(H₂O)

-

(44.05n + 375.51) + 146.19 - 18.02 = 44.05n + 503.68 g/mol

-

-

Attachment of ATB and BMPA: The ATB and BMPA precursors are attached to the two amino groups of the lysine residue via amide bonds.

-

MW(Biotin-cap-PEG-Lysine) + MW(ATB precursor) + MW(BMPA precursor) - 2 * MW(H₂O)

-

(44.05n + 503.68) + 230.15 + 237.25 - 2 * 18.02

-

44.05n + 503.68 + 230.15 + 237.25 - 36.04 = 44.05n + 934.04 g/mol

-

Therefore, the final molecular weight of the proposed PEG-biotin-cap-ATB-BMPA structure is:

MW = 44.05n + 934.04 g/mol

Where 'n' is the number of ethylene glycol repeating units in the PEG chain.

Experimental Protocol: Synthesis of a Heterobifunctional PEG Linker

The synthesis of such a complex molecule is a multi-step process requiring careful control of reaction conditions and purification at each stage. The following is a generalized protocol illustrating the key steps.

Step 1: Synthesis of Biotin-Aminocaproic Acid

-

Dissolve biotin in a suitable organic solvent (e.g., DMF).

-

Activate the carboxylic acid group of biotin using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS).

-

Add 6-aminocaproic acid to the reaction mixture.

-

Stir at room temperature for several hours to overnight.

-

Purify the product by crystallization or chromatography.

Step 2: Conjugation to Diamino-PEG

-

Activate the carboxylic acid of the Biotin-caproyl conjugate as described in Step 1.

-

Dissolve diamino-PEG in an appropriate buffer (e.g., PBS at pH 7.4).

-

Add the activated Biotin-caproyl to the PEG solution in a dropwise manner.

-

Allow the reaction to proceed for several hours at room temperature.

-

Purify the Biotin-cap-PEG-amine product using size-exclusion chromatography (SEC) to remove unreacted components.

Step 3: Attachment of Lysine Linker

-

Protect the two amino groups of lysine (e.g., with Boc or Fmoc protecting groups).

-

Activate the carboxylic acid of the protected lysine.

-

React the activated lysine with the remaining primary amine of the Biotin-cap-PEG-amine.

-

Deprotect the amino groups of the lysine residue.

-

Purify the Biotin-cap-PEG-Lysine product.

Step 4: Conjugation of ATB and BMPA

-

Activate the carboxylic acid groups of 4-(1-azido-2,2,2-trifluoroethyl)benzoic acid (ATB precursor) and 4-(N-maleimidomethyl)cyclohexane-1-carboxylic acid (BMPA precursor) separately using a method similar to Step 1.

-

React the activated ATB and BMPA with the two free amino groups of the lysine moiety on the PEG chain. This can be done sequentially with intermediate purification or in a single pot if the reactivity of the activated esters is similar.

-

Purify the final PEG-biotin-cap-ATB-BMPA product using preparative HPLC.

Characterization: The final product should be thoroughly characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Mass Spectrometry (MS) to verify the molecular weight of a discrete PEG linker or the distribution for a polydisperse PEG.

Conclusion

The molecular weight of a complex, custom-synthesized molecule like PEG-biotin-cap-ATB-BMPA is not a fixed value but is dependent on the length of the PEG polymer. By proposing a chemically sound structure based on established bioconjugation principles, we can derive a general formula for its molecular weight: 44.05n + 934.04 g/mol . This in-depth analysis underscores the importance of understanding the underlying chemistry of such reagents to ensure their effective and predictable application in research and drug development.

References

-

PubChem. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid. [Link]

-

JenKem Technology. Heterobifunctional Biotin PEGs. [Link]

-

PubMed. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. [Link]

-

Wikipedia. Polyethylene glycol. [Link]

-

Wikipedia. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. [Link]

-

PubMed Central. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry. [Link]

-

Creative Biolabs. Biotin-PEG2-maleimide. [Link]

-

ResearchGate. Synthesis scheme of PLGA-PEG-biotin. [Link]

-

PubMed Central. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]

-

PubMed. Administration of sulfosuccinimidyl-4-[N-maleimidomethyl] cyclohexane-1-carboxylate conjugated GP100(25-33) peptide-coupled spleen cells effectively mounts antigen-specific immune response against mouse melanoma. [Link]

-

ResearchGate. Evaluation of the Sulfo-Succinimidyl-4-(N-Maleimidomethyl) Cyclohexane-1-Carboxylate Coupling Chemistry for Attachment of Oligonucleotides to Magnetic Nanobeads. [Link]

-

Wikipedia. Biotin PEG2 amine. [Link]

-

JenKem Technology. heterobifunctional pegs. [Link]

-

ACS Publications. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]

-

MDPI. Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides. [Link]

-

ResearchGate. Amine-reactive NHS ester cross-linker BS 2 G-(Bis[sulfosuccinimidyl].... [Link]

-

the Prevelige Lab. Synthesis of biotin-tagged chemical cross-linkers and their applications for mass spectrometry. [Link]

-

AxisPharm. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers. [Link]

Sources

Introduction: Understanding the Multifunctional Nature of PEG-biotin-cap-ATB-BMPA

An In-depth Technical Guide to the Storage and Stability of PEG-biotin-cap-ATB-BMPA

The PEG-biotin-cap-ATB-BMPA molecule is a sophisticated, heterobifunctional reagent engineered for advanced applications in drug development, proteomics, and molecular biology. Its power lies in its modular design, which combines several key functionalities into a single molecular entity. This guide provides a comprehensive overview of the chemical stability of this reagent and establishes field-proven protocols for its storage and handling. Adherence to these guidelines is critical for ensuring experimental reproducibility and maximizing the functional lifetime of the molecule.

The molecule's name delineates its constituent parts, each serving a distinct purpose:

-

PEG (Polyethylene Glycol): A hydrophilic polymer that enhances solubility in aqueous media and can reduce the immunogenicity of conjugated biomolecules.[1]

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust purification, immobilization, or detection.[2]

-

Cap (Caproic Acid): A six-carbon aliphatic spacer that provides spatial separation between functional moieties, mitigating steric hindrance.

-

ATB (Azido-Tagged Coumarin): A fluorescent reporter group containing a photochemically active azide. The coumarin scaffold provides a detectable fluorescent signal, while the azide allows for photo-crosslinking or participation in "click" chemistry reactions.[3][4]

-

BMPA (N-ß-Maleimidopropionic acid): A crosslinker containing a maleimide group, which reacts specifically with sulfhydryl (thiol) groups found in cysteine residues of proteins.[5]

Understanding the interplay and individual vulnerabilities of these components is the foundation for maintaining the reagent's integrity.

Section 1: Chemical Structure and Functional Domains

The architecture of PEG-biotin-cap-ATB-BMPA is designed for sequential or parallel bioconjugation strategies. A central PEG backbone provides solubility and spacing, flanked by distinct reactive and affinity groups.

Figure 1: Conceptual diagram of the PEG-biotin-cap-ATB-BMPA molecular structure and its functional domains.

Section 2: Core Principles of Stability: Environmental Factors

The stability of PEG-biotin-cap-ATB-BMPA is not absolute; it is a function of its environment. Four primary factors dictate its chemical integrity: moisture, oxygen, light, and temperature.

-

Moisture (Water): The most immediate threat to the molecule's functionality. The maleimide ring within the BMPA moiety is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[6] If the BMPA component is in its N-hydroxysuccinimide (NHS) ester form for linking to the main scaffold, this ester is also extremely sensitive to hydrolysis, rendering it incapable of forming stable amide bonds.[7]

-

Oxygen: The polyethylene glycol (PEG) backbone is prone to auto-oxidation. This process can lead to chain cleavage, generating aldehyde and carboxylate impurities.[8] The presence of oxygen, especially when combined with light or heat, accelerates this degradation.[9]

-

Light: The ATB (azido-coumarin) component is inherently photosensitive. Upon exposure to UV or even strong visible light, the azide group can be converted into a highly reactive nitrene intermediate, which can then undergo various unpredictable reactions, compromising its intended function.[10]

-

Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[8] Conversely, extremely low temperatures are ideal for long-term preservation of the lyophilized solid.

Section 3: Analysis of Potential Degradation Pathways

A proactive understanding of how the molecule can degrade is essential for troubleshooting and for designing robust experimental protocols. The three primary degradation pathways are hydrolysis, oxidation, and photoreactivity.

Hydrolysis of the Maleimide Moiety

The maleimide group's reactivity with thiols is dependent on the integrity of its cyclic structure. In aqueous environments, particularly at pH levels above 7.5, the ring is susceptible to nucleophilic attack by hydroxide ions, leading to irreversible ring-opening.

Figure 2: Hydrolytic degradation pathway of the BMPA maleimide ring.

Oxidative Degradation of the PEG Linker

The ether linkages of the PEG backbone can be attacked by atmospheric oxygen, particularly in the presence of trace metal ions, light, or heat. This process initiates a free-radical chain reaction that results in fragmentation of the polymer.

Figure 3: Simplified schematic of the oxidative degradation of the PEG backbone.

Photochemical Reaction of the Azido-Coumarin (ATB)

The azide group in the ATB moiety is designed to be photoreactive for specific applications like photoaffinity labeling. However, inadvertent exposure to light will prematurely consume the azide, rendering it useless for its intended purpose.

Figure 4: Light-induced degradation pathway of the ATB moiety.

Section 4: Recommended Storage Protocols

Proper storage is the most critical factor in preserving the reagent's functionality. Different conditions are required for the lyophilized solid and for reconstituted solutions.

| Parameter | Lyophilized Powder (Long-Term) | Reconstituted Solution (Short-Term) | Causality & Rationale |

| Temperature | -20°C to -80°C | -20°C (aliquoted) or 2-8°C (for immediate use) | Minimizes molecular motion, drastically slowing all chemical degradation rates.[9][11] |

| Atmosphere | Dry Argon or Nitrogen | Backfill vial with inert gas before sealing | Prevents oxidation of the PEG backbone by displacing atmospheric oxygen.[9] |

| Light | Store in amber vial inside a dark box | Protect from light at all times (amber tubes, foil) | Prevents premature photoreaction of the azido-coumarin (ATB) moiety.[9][10] |

| Moisture | Store with desiccant | Use anhydrous-grade solvents for reconstitution | Prevents hydrolysis of the maleimide ring and any potential NHS esters.[7] |

Section 5: Experimental Protocol for Reconstitution and Handling

This protocol is designed to be a self-validating system. By controlling the environmental variables, it ensures the reagent is in its most active state when introduced into an experiment.

Workflow for Reagent Preparation

Figure 5: Step-by-step workflow for the reconstitution of PEG-biotin-cap-ATB-BMPA.

Step-by-Step Methodology

-

Equilibration: Remove the sealed vial of lyophilized reagent from the freezer. Allow it to sit at room temperature for at least 20 minutes. Causality: This crucial step prevents atmospheric moisture from condensing onto the cold powder when the vial is opened, which would cause immediate hydrolysis.[7]

-

Preparation: While the vial warms, prepare the necessary solutions. Use only high-quality, anhydrous-grade organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for the initial stock solution.[7] Ensure any aqueous buffers for final dilution are free of primary amines (e.g., use PBS or HEPES instead of Tris or glycine), as these will compete for reaction with NHS esters if present.[7]

-

Collection: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

-

Reconstitution: In a low-light environment, carefully open the vial. Using a calibrated pipette, add the calculated volume of anhydrous solvent to create a concentrated stock solution.

-

Dissolution: Close the vial and mix by gentle vortexing or by carefully pipetting the solution up and down. Avoid vigorous shaking. The solution should be clear. Causality: Vigorous agitation can cause protein denaturation if the reagent is already conjugated to one.[12]

-

Immediate Use: This reagent, once reconstituted, is not intended for long-term storage. The NHS-ester and maleimide moieties are most active immediately after dissolution.[7] Plan experiments to use the solution promptly.

-

Short-Term Storage (If Unavoidable): If the stock solution must be stored for a very short period (hours to a few days), aliquot it into small, single-use volumes in low-protein-binding tubes. Backfill the tubes with argon or nitrogen, seal tightly, and store at -20°C, protected from light.[11] Avoid multiple freeze-thaw cycles.

Conclusion

The utility of a complex reagent like PEG-biotin-cap-ATB-BMPA is directly proportional to its chemical integrity. The primary vulnerabilities of this molecule are the hydrolytic instability of the BMPA moiety, the oxidative susceptibility of the PEG linker, and the photosensitivity of the ATB group. By implementing stringent storage protocols—specifically, by controlling exposure to moisture, oxygen, and light—and by following a meticulous reconstitution procedure, researchers can ensure the reagent performs as intended, leading to reliable and reproducible results.

References

-

Baranov, M. S., et al. (2022). New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion. Molecules, 27(23), 8564. [Link][3][4]

-

Creative PEGWorks. (2021). Safety Data Sheet of Biotin-PEG-Biotin. [Link][13]

-

Hampton Research. (n.d.). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link][8]

-

JenKem Technology. (2022). PEG Storage and Handling Conditions. [Link][9]

-

Lin, C. W., & Lin, C. C. (2017). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Bioconjugate Chemistry, 28(7), 1930–1937. [Link][6]

-

National Center for Biotechnology Information. (n.d.). Biotin. PubChem Compound Summary for CID 171548. [Link][2]

-

National Center for Biotechnology Information. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate. PubChem Compound Summary for CID 4620597. [Link][15]

-

Park, S. S., & Hogen-Esch, T. E. (1996). Photochemical reactions of azidocoumarins. Photochemistry and Photobiology, 64(5), 783-787. [Link][10]

-

R&D Systems. (2018). How to Reconstitute Lyophilized Proteins. YouTube. [Link][12]

-

ResearchGate. (2020). Are biotinylated proteins stable at -80 °C? [Link][16]

-

Varshney, D., et al. (2020). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Journal of Pharmaceutical Sciences, 110(1), 1-20. [Link][1]

Sources

- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Azido Coumarins as Potential Agents for Fluorescent Labeling and Their “Click” Chemistry Reactions for the Conjugation with closo-Dodecaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BMPA Protein Modifier & Crosslinker 100 mg - N-ß-Maleimidopropionic acid (BMPA) - ProteoChem [proteochem.com]

- 6. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 10. Photochemical reactions of azidocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PLL-g-PEG-Biotin - Lifeasible [lifeasible.com]

- 12. m.youtube.com [m.youtube.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. glenresearch.com [glenresearch.com]

- 15. 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | C11H10N2O6 | CID 4620597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Bio-Conjugation Frontier: A Technical Guide to PEG-Biotin-Cap-ATB-BMPA

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development and molecular biology, the ability to precisely probe, track, and manipulate biological processes is paramount. This guide delves into the synthesis, application, and strategic considerations of a sophisticated chemical entity: PEG-biotin-cap-ATB-BMPA . This multi-component molecule is not a standard off-the-shelf reagent but a custom-designed tool for advanced applications, particularly in the realm of mRNA therapeutics and targeted drug delivery. As Senior Application Scientists, our focus is to provide not just a protocol, but a foundational understanding of the "why" behind the "how," ensuring that your experimental design is both robust and insightful.

Deconstructing the Molecular Architecture: The "What and Why"

The power of PEG-biotin-cap-ATB-BMPA lies in the synergistic function of its constituent parts. Understanding each component is crucial to appreciating its potential applications.

-

Polyethylene Glycol (PEG): This flexible, hydrophilic polymer serves as the backbone of the construct. Its primary roles are to enhance solubility and reduce immunogenicity, thereby increasing the in-vivo circulation time of the molecule it is attached to. The length of the PEG chain can be precisely tuned to optimize pharmacokinetic properties.[1]

-

Biotin: Also known as Vitamin B7, biotin exhibits an extraordinarily high-affinity, non-covalent interaction with avidin and streptavidin. This makes it an exceptional tag for purification, detection, and immobilization of the entire construct.[2]

-

5' Cap Analogue ("cap"): In the context of mRNA, the 5' cap is a critical structure for the initiation of translation. By incorporating a cap analogue into this molecular tool, it can be enzymatically attached to the 5' end of an in vitro transcribed mRNA. This allows the entire PEG-biotin-ATB-BMPA construct to be tethered to a specific mRNA molecule, enabling a host of advanced research and therapeutic applications. The synthesis of such labeled cap analogues has been a subject of significant research.[3]

-

ATB-BMPA: This is the "warhead" of the molecule. ATB-BMPA (2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine) is a cell-impermeant photoaffinity reagent.[4][5] Upon activation with UV light, it forms a highly reactive carbene that can covalently crosslink with nearby molecules, such as proteins. Its mannose moieties can target it to specific glucose transporters.